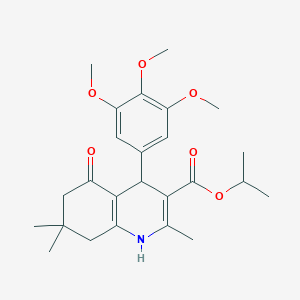![molecular formula C17H22N4O B11698673 N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida es un compuesto orgánico complejo que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados por sus posibles aplicaciones en química medicinal, biología e industria. Este compuesto, en particular, ha llamado la atención debido a su estructura única y sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida generalmente implica la condensación del indol-3-carbaldehído con 3-(piperidin-1-il)propanohidrazida bajo condiciones de reacción específicas. La reacción suele llevarse a cabo en presencia de un catalizador adecuado y un disolvente, como etanol o metanol, a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. Los reactores de flujo continuo y otras técnicas avanzadas pueden emplearse para mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo del indol, utilizando reactivos como haluros de alquilo o cloruros de acilo
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados alquilados o acilatos
Aplicaciones Científicas De Investigación
N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, incluyendo propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a varios efectos biológicos. Las vías exactas y las dianas moleculares implicadas todavía están bajo investigación, pero los estudios preliminares sugieren su potencial para modular los procesos celulares y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-1H-Indol-3-ilmetilideno]isonicotinohidrazida
- N-[(1-metil-1H-indol-3-il)metil]-N-(3,4,5-trimetoxifenil)acetamida
Singularidad
N'-[(E)-1H-indol-3-ilmetilideno]-3-(piperidin-1-il)propanohidrazida es único debido a sus características estructurales específicas, como la presencia de ambos grupos indol y piperidina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C17H22N4O/c22-17(8-11-21-9-4-1-5-10-21)20-19-13-14-12-18-16-7-3-2-6-15(14)16/h2-3,6-7,12-13,18H,1,4-5,8-11H2,(H,20,22)/b19-13+ |
Clave InChI |
RJTAUUOGAJTGRB-CPNJWEJPSA-N |
SMILES isomérico |
C1CCN(CC1)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
SMILES canónico |
C1CCN(CC1)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Solubilidad |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698598.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698609.png)
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11698612.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)




![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)


![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)
